Diisooctyl adipate

Description

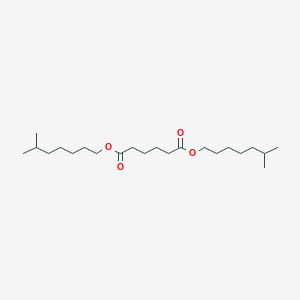

Structure

2D Structure

Properties

IUPAC Name |

bis(6-methylheptyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O4/c1-19(2)13-7-5-11-17-25-21(23)15-9-10-16-22(24)26-18-12-6-8-14-20(3)4/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFLBOQMPJCWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274043 | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light straw-colored liquid; [Hawley] Colorless or very pale amber liquid; [HSDB] Clear liquid; [MSDSonline] | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205-220 °C @ 4 mm HG | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (410 °F) | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.930 @ 20 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000265 [mmHg], VP: Less than 0.12 mm Hg @ 150 °C | |

| Record name | Diisooctyl adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4897 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OR VERY PALE AMBER LIQ | |

CAS No. |

105-96-4, 1330-86-5 | |

| Record name | Hexanedioic acid, 1,6-bis(6-methylheptyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bis(6-Methylheptyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(6-METHYLHEPTYL) ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PN0D86IXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 °C | |

| Record name | DIISOOCTYL ADIPATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5813 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Engineering of Diisooctyl Adipate

Esterification Reaction Pathways for Diisooctyl Adipate (B1204190) Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is the foundational reaction for DOA synthesis. This can be accomplished by directly reacting adipic acid with isooctanol or by exchanging the alcohol component of an existing ester.

The reaction is typically carried out by heating the mixture of adipic acid, isooctanol, and a catalyst in a reaction kettle. google.comgoogle.com To drive the equilibrium towards the formation of the product, the water generated during the reaction is continuously removed, often by operating under a partial vacuum or by using a water-carrying agent (entrainer). rsc.orgnih.govgoogle.com The removal of water is crucial for achieving high conversion rates. rsc.org The process generally involves heating the reactants to a boiling reflux state to facilitate the separation of water. google.comgoogle.com After the esterification is complete, the resulting mixture undergoes purification steps, which may include washing to remove the catalyst and unreacted acid, followed by dealcoholization to recover excess isooctanol, and filtration to obtain the final product. google.comgoogle.com

Transesterification, or ester interchange, is an alternative and important pathway for the production of diisooctyl adipate. This process involves the reaction of an ester of adipic acid with isooctanol, where the original alcohol component of the ester is replaced by the isooctyl group. rsc.orgrsc.orgresearchgate.net

A prevalent method in transesterification involves the use of lower alkyl adipates, such as dimethyl adipate, as the starting material. rsc.orgrsc.orgresearchgate.net Dimethyl adipate can be sourced from the methyl esterification of mixed dicarboxylic acid by-products from industrial adipic acid production, offering a route to valorize these streams. rsc.orgrsc.orgresearchgate.net

The ester-exchange mechanism proceeds by reacting dimethyl adipate with isooctanol. rsc.orgrsc.orgresearchgate.net In this reaction, the methyl groups of dimethyl adipate are substituted by isooctyl groups, yielding this compound and methanol (B129727) as a by-product. rsc.orgrsc.orgresearchgate.net The reaction is reversible, and the removal of the more volatile by-product, methanol, helps to shift the equilibrium towards the formation of the desired this compound. rsc.orgrsc.org The recovered methanol can be recycled for the esterification of the mixed acid feedstock to produce more dimethyl adipate. rsc.orgrsc.org This process can be advantageous as it can be carried out under milder conditions compared to direct esterification and can lead to high product purity. The general mechanism for the transesterification of a dialkyl adipate with an alcohol is the exchange of the ester group.

The efficiency of the transesterification process is highly dependent on the catalytic system employed. Various catalysts have been developed to enhance the reaction rate and yield.

One notable class of catalysts is titanium-based compounds. For instance, a novel chelated titanium adipate catalyst has been shown to be highly effective for the synthesis of DOA from dimethyl adipate and isooctanol. rsc.orgrsc.orgresearchgate.net This type of catalyst demonstrates high catalytic efficiency, is environmentally friendly, and can be recycled. rsc.orgresearchgate.net Research has shown that optimizing reaction conditions, such as catalyst dosage, the molar ratio of isooctanol to dimethyl adipate, and reaction temperature, can lead to very high ester exchange rates, reaching up to 94.23%. rsc.orgresearchgate.net The optimal conditions found in one study were a catalyst dosage of 2.39%, an isooctanol to dimethyl adipate molar ratio of 2.55:1, and a reaction temperature of 117 °C at the time of catalyst addition. rsc.orgresearchgate.net

Enzymatic catalysts, specifically lipases, have also been explored for DOA synthesis. Lipase-displaying Pichia pastoris whole-cell biocatalysts have been used to synthesize this compound in a non-aqueous system, achieving yields as high as 97.8% upon scaling up the reaction. researchgate.net This biocatalytic approach offers advantages such as mild reaction conditions and high selectivity. researchgate.net

Transesterification Processes for this compound Production

Ester-Exchange Mechanisms utilizing Alkyl Adipates

Catalysis in this compound Synthesis

Catalysts are essential in the synthesis of this compound to achieve economically viable reaction rates and high yields. Both inorganic acids and more complex catalytic systems are utilized in industrial processes.

Inorganic acids, particularly sulfuric acid, are widely used as catalysts in the direct esterification of adipic acid with isooctanol due to their effectiveness and low cost. google.comgoogle.comgoogle.com Sulfuric acid is a strong acid that acts as a classic catalyst for Fischer-Speier esterification. wikipedia.org

The reaction mechanism involves the protonation of the carbonyl oxygen of the adipic acid by the sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isooctanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester and regenerate the acid catalyst.

The kinetics of this acid-catalyzed esterification are influenced by several factors. The reaction rate is dependent on the concentrations of the reactants (adipic acid and isooctanol) and the catalyst. orgsyn.org Increasing the catalyst concentration generally increases the reaction rate, although there is an optimal amount, as excessive acid can lead to side reactions and corrosion issues. google.com Temperature also plays a crucial role; higher temperatures increase the reaction rate but must be controlled to prevent unwanted side reactions. The removal of water is a key kinetic factor, as its presence can drive the reverse reaction (hydrolysis), thereby reducing the net rate of ester formation. rsc.org The use of an excess of one reactant, typically the alcohol, can also be employed to shift the equilibrium and increase the yield. orgsyn.org

Organic Acid Catalysts in Esterification Reactions

The synthesis of this compound is commonly performed via the direct esterification of adipic acid and 2-ethylhexanol (isooctanol), a reaction that necessitates an acid catalyst. made-in-china.comnih.govmade-in-china.com Among the catalysts used are Brønsted acids such as concentrated sulfuric acid and p-toluenesulfonic acid. nih.govresearchgate.netrsc.org These organic and inorganic acid catalysts are widely utilized in industrial applications. rsc.org

For instance, the production of adipate esters like diundecyl hexanedioate, a related compound, typically involves esterification with an acid catalyst like sulfuric acid or p-toluenesulfonic acid at temperatures between 120-180°C, with the continuous removal of water to drive the reaction towards completion. vulcanchem.com In the synthesis of plasticizers using sulfonic acid catalysts, such as p-toluenesulfonic acid, a carboxylic acid reaction rate of 99.5% or higher is targeted to ensure high yield and product quality. google.com However, traditional liquid acid catalysts like sulfuric acid can be corrosive to equipment, lead to side reactions, and present challenges in separation and recycling, contributing to environmental pollution. rsc.org

Application of Titanate Ester Catalysts

Titanate ester catalysts are another significant class of catalysts employed in the production of this compound. made-in-china.comresearchgate.netmade-in-china.com These organometallic compounds, such as tetrabutyl titanate, have been successfully used in the esterification process. rsc.org Alkyl titanates are recognized for their high catalytic activity in both esterification and transesterification reactions. rsc.org Although effective, simple alkyl titanates can be prone to hydrolysis, which can complicate the process and their separation from the reaction mixture. rsc.org

Solid Acid Catalysts and Their Catalytic Activity

Solid acid catalysts have emerged as a highly promising alternative for the synthesis of this compound, offering several advantages over traditional liquid acid catalysts. made-in-china.commade-in-china.com They are characterized by high catalytic activity and selectivity, resistance to high temperatures, straightforward preparation, and simple post-treatment, which reduces pollution. made-in-china.commade-in-china.com Their environmentally friendly nature has made them a focal point for the modernization of DOA production. made-in-china.commade-in-china.com

Research has demonstrated the effectiveness of specific solid acid catalysts. For example, SnO loaded on activated carbon fiber has been used to produce a qualified DOA product, avoiding complex purification steps like neutralization and decolorization. researchgate.net Another advanced catalyst is a magnetic nanometer-sized solid superacid, SO₄²⁻/Fe₃O₄-ZrO₂, which has shown exceptional performance. researchgate.net The use of this magnetic catalyst allows for easy separation from the reaction mixture and a high recycle rate of 93.8%. researchgate.net

Table 1: Performance of Solid Acid Catalysts in this compound Synthesis

| Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Dosage | Temperature | Time | Conversion/Yield |

|---|---|---|---|---|---|---|

| SnO on activated carbon fiber | Adipic acid, 2-Ethylhexanol | 3.3:1 | 1.1% of total reactant mass | 170-175 °C | 120 min | Qualified product obtained researchgate.net |

Novel Chelated Titanium Adipate Catalysts for Green Synthesis

In the pursuit of greener chemical processes, novel chelated titanium adipate catalysts have been developed for the synthesis of this compound. rsc.orgresearchgate.net These catalysts are prepared from the ester-exchange reaction of a low-carbon alkyl titanate and adipic acid, resulting in a stable, solid catalyst. rsc.orgresearchgate.net This approach facilitates a green synthesis route for DOA using dimethyl adipate (a derivative of industrial by-products) and isooctanol. rsc.orgresearchgate.net

A key advantage of this method is its environmental friendliness; the methanol produced as a by-product can be recycled. rsc.orgresearchgate.net Furthermore, the chelated titanium adipate catalyst itself is non-toxic, harmless, and can be easily separated from the reaction mixture by filtration and reused, which aligns with the principles of green chemistry. rsc.orgrsc.orgresearchgate.net These chelated titanates exhibit good stability, are not easily hydrolyzed, and operate under mild reaction conditions with high selectivity. rsc.org

Process Optimization and Reaction Engineering

Optimizing the reaction process is critical for achieving high efficiency and yield in this compound synthesis. This involves detailed studies of various reaction parameters and their interplay.

Parametric Studies for Enhanced Ester Exchange Rates

To maximize the production of this compound, particularly through the ester-exchange pathway, systematic parametric studies are essential. Using the novel chelated titanium adipate catalyst, researchers have investigated the influence of several key factors on the ester exchange rate. rsc.orgresearchgate.net These studies typically employ one-factor-at-a-time experiments and response surface methodology (RSM) to identify the optimal operating window. rsc.orgresearchgate.net The main parameters scrutinized include the dosage of the catalyst, the molar ratio of the alcohol (isooctanol) to the ester (dimethyl adipate), and the reaction temperature at the point of catalyst addition. rsc.orgresearchgate.net

Reaction Condition Tuning (Temperature, Molar Ratios, Catalyst Dosage)

The investigation into these parameters covered a range of values to map the reaction landscape. The catalyst dosage was varied from 1.0% to 3.0%, the molar ratio of isooctanol to dimethyl adipate was tested from 2.0:1 to 3.0:1, and the temperature for catalyst addition was explored between 80 °C and 120 °C. rsc.org This systematic approach led to the identification of a specific set of conditions that yield a remarkably high ester exchange rate.

Table 2: Optimal Reaction Conditions for DOA Synthesis via Ester Exchange with a Chelated Titanium Adipate Catalyst

| Parameter | Optimal Value |

|---|---|

| Catalyst Dosage | 2.39% |

| Isooctanol to Dimethyl Adipate Molar Ratio | 2.55 : 1 |

| Reaction Temperature at Catalyst Addition | 117 °C |

| Resulting Ester Exchange Rate | 94.23% |

Source: rsc.orgrsc.orgresearchgate.net

This optimized process, characterized by high catalytic efficiency, energy savings, and a recyclable catalyst, presents a feasible and significant advancement for the effective and sustainable synthesis of this compound from industrial by-products. rsc.orgresearchgate.net

Post-Synthesis Purification and Refining Methodologies

Following the initial synthesis of this compound (DOA), a series of purification and refining steps are crucial to obtain a product with the desired quality and specifications. These methodologies are designed to remove unreacted raw materials, catalysts, by-products, and other impurities.

A common initial step involves neutralization and washing . After the esterification reaction, the crude product may contain residual acidic catalysts. This acidity is typically neutralized, followed by washing with water to remove the neutralized catalyst and any water-soluble impurities. google.comgoogle.com For instance, after the esterification process, the mixture can be washed with water, and after stirring and settling, the water layer is removed. google.com

Dealcoholization is another critical step, aimed at removing excess isooctanol. google.comgoogle.com This is often achieved through distillation, sometimes under reduced pressure, to recover the alcohol for potential recycling into the process. rsc.org

Further refining is often necessary to improve the color and purity of the final product. One approach involves the use of a refining agent . google.comgoogle.com A mixture of substances like calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate (B86663) can be added to the crude product, followed by stirring. google.com This treatment helps to lighten the product's color. google.comgoogle.com Another patent describes a similar refining step using a mixture of sodium carbonate, magnesium carbonate, activated carbon, and magnesium sulfate. google.com This method can yield a product that meets technical index requirements without the need for high-vacuum refining, thus saving on equipment costs and reducing production time. google.comgoogle.com

Finally, filtration is employed to remove any solid particles, such as the refining agent or residual catalyst, resulting in the final pure this compound product. google.comgoogle.com In some processes, after catalyst separation via hot filtration, the filtrate undergoes reduced pressure distillation to eliminate unreacted raw materials and by-products, yielding pure DOA. rsc.org

A study on a cleaner production process for DOA demonstrated that by using a specific catalyst (SnO loaded on activated carbon fiber) and optimizing reaction conditions, it is possible to produce a qualified product that avoids the need for neutralization, decolorization, and other complex purification steps. researchgate.net

Sustainable Production Innovations for this compound

Recent research has focused on developing more sustainable and environmentally friendly methods for producing this compound. These innovations target the use of renewable resources, the development of recyclable catalysts, and the application of green chemistry principles to minimize environmental impact and enhance economic viability.

Utilization of Industrial By-products in Synthesis

A significant advancement in the sustainable synthesis of DOA involves the utilization of industrial by-products. One notable example is the use of dimethyl adipate derived from the by-product of industrial adipic acid production. rsc.orgresearchgate.net In the large-scale manufacturing of adipic acid, a mixture of dicarboxylic acids is often generated as a by-product. researchgate.net This mixture can be converted to dimethyl adipate through methyl esterification. rsc.orgresearchgate.net This dimethyl adipate can then be used as a raw material, reacting with isooctanol via a transesterification reaction to produce this compound. rsc.orgrsc.org

This approach not only provides a value-added application for an industrial by-product but also contributes to a more circular economy. researchgate.net The methanol produced as a by-product during the transesterification of dimethyl adipate can be recovered and potentially reused in the methyl esterification of the mixed dicarboxylic acid by-product, further enhancing the sustainability of the process. rsc.orgrsc.org

Development of Recyclable and Environmentally Friendly Catalysts

The choice of catalyst is pivotal in the synthesis of this compound, and significant efforts have been made to develop catalysts that are both efficient and environmentally benign.

Titanium-Based Catalysts: A novel titanium adipate catalyst has been synthesized and proven effective for the transesterification of dimethyl adipate with isooctanol. rsc.orgresearchgate.net This solid catalyst is advantageous because it is easy to separate from the reaction mixture by simple hot filtration and can be washed, dried, and reused multiple times without a significant loss of activity. rsc.org This recyclability reduces production costs and minimizes catalyst-related waste. rsc.org The use of such chelated titanates, which are stable and less prone to hydrolysis than traditional alkyl titanates, represents a move towards greener catalytic processes. rsc.org

Solid Acid Catalysts: Solid acid catalysts are gaining prominence in DOA production due to their high catalytic activity, selectivity, and environmental benefits. chemger.com They are resistant to high temperatures, easy to prepare, and result in minimal pollution and simplified post-treatment. chemger.com An example is the use of a magnetic nanometer-sized solid superacid (SO42-/Fe3O4-ZrO2), which can be easily separated from the reaction medium using a magnetic field and recycled with high efficiency. researchgate.net Another approach involves using SnO loaded on activated carbon fiber as a catalyst, which under optimal conditions, can produce DOA that doesn't require extensive purification steps. researchgate.net

Enzymatic Catalysts: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), have been successfully used as biocatalysts for the synthesis of adipate esters, including DOA. researchgate.netbiorxiv.org Enzymatic catalysis offers several advantages aligned with green chemistry, such as high selectivity, mild reaction conditions, and reduced by-product formation. researchgate.netresearchgate.net The use of enzymes can lead to products that can be labeled as environmentally friendly. researchgate.net

The development of these recyclable and eco-friendly catalysts is a key trend, reflecting a broader industrial shift towards more sustainable manufacturing practices for plasticizers like this compound. chemger.com

Green Chemistry Principles in this compound Manufacturing

The manufacturing of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Key principles of green chemistry applied to DOA production include:

Waste Prevention and Atom Economy : The use of industrial by-products like mixed dicarboxylic acids from adipic acid production as a feedstock for DOA synthesis is a prime example of waste prevention. rsc.orgresearchgate.net Transesterification processes, especially when the methanol by-product is recycled, can also exhibit high atom economy. rsc.orgrsc.org

Use of Safer Chemicals and Solvents : Research into DOA synthesis aims to replace hazardous catalysts, such as strong mineral acids like sulfuric acid, with more benign alternatives. google.comgoogle.com The development of solid, non-toxic, and harmless catalysts like titanium adipate aligns with this principle. rsc.org Furthermore, some modern synthesis methods aim to create a qualified product without the need for additional purification steps like neutralization and decolorization, which involve extra chemicals. researchgate.net

Design for Energy Efficiency : Optimizing reaction conditions, such as temperature and reaction time, can lead to significant energy savings. For example, a study using a titanium adipate catalyst identified optimal conditions at a relatively mild temperature of 117 °C, achieving a high ester exchange rate. rsc.orgresearchgate.net

Catalysis over Stoichiometric Reagents : The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. The use of recyclable catalysts, such as solid acids and enzymes, in DOA synthesis exemplifies this principle, as they are required in small amounts and can be reused, minimizing waste. rsc.orgchemger.comresearchgate.net

Use of Renewable Feedstocks : While much of the current production relies on petrochemical feedstocks, there is growing interest in bio-based routes. The synthesis of adipic acid, a key precursor, from renewable biomass sources like glucose is an active area of research. biorxiv.orgxmu.edu.cn This would pave the way for a fully bio-based this compound.

By integrating these green chemistry principles, the manufacturing of this compound can become more sustainable, reducing its environmental footprint and aligning with the growing demand for eco-friendly chemical products. rsc.orgchemger.com

Mechanistic Studies of Diisooctyl Adipate in Polymer Systems

Fundamental Interactions within Polymer Matrices

The primary role of a plasticizer like diisooctyl adipate (B1204190) is to modify the physical properties of a polymer by altering the interactions between its long molecular chains. This is achieved at a fundamental level through several interconnected mechanisms.

Disruption of Intermolecular Forces in Polymer Chains

In a rigid polymer matrix, such as unplasticized polyvinyl chloride (PVC), polymer chains are held together by significant intermolecular forces, including van der Waals forces. wikipedia.org These forces create a tightly packed, rigid structure. fishersci.ca The introduction of diisooctyl adipate disrupts this structure. The DIOA molecules, which are smaller than the polymer chains, insert themselves between the polymer chains, effectively pushing them further apart. wikipedia.orgnih.gov This spacing increases the free volume within the polymer matrix and shields the polymer chains from each other, weakening the intermolecular attractions that hold them together. wikipedia.orgthegoodscentscompany.com This process, sometimes explained by lubricity theory, allows the polymer chains to move and slide past one another more easily, resulting in a more flexible and less brittle material. fishersci.cawikipedia.org

Influence on Polymer Glass Transition Temperature

The glass transition temperature (Tg) is a critical property of polymers, marking the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. wikipedia.org this compound significantly lowers the glass transition temperature of polymers it is mixed with. nih.govnih.govnih.gov By increasing the spacing between polymer chains and reducing intermolecular forces, DIOA facilitates the segmental motion of the polymer chains. thegoodscentscompany.com Less thermal energy is required to induce this movement, which is the hallmark of the transition from a glassy to a rubbery state. thegoodscentscompany.comwikipedia.org

For example, in hydroxyl-terminated polybutadiene (B167195) (HTPB) systems used in solid propellants, the addition of plasticizers like DIOA is crucial for improving low-temperature mechanical properties. fishersci.co.uk A study on HTPB-cured elastomers showed that a system plasticized with DIOA had a glass transition temperature of -63.16 °C. fishersci.co.uk This reduction in Tg is essential for applications that experience a wide range of operating temperatures, ensuring the material remains flexible and does not become brittle in cold environments. americanelements.comwikipedia.orgnih.gov Research on PVC compositions has also demonstrated that adipate plasticizers effectively lower the Tg, with one study noting a reduction of 132.2 °C compared to pure PVC. atamanchemicals.com

Table 1: Effect of DIOA on the Glass Transition Temperature (Tg) of a Hydroxyl-Terminated Polybutadiene (HTPB) Curing System

| Plasticizer System | Glass Transition Temperature (Tg) (°C) |

| HTPB/TDI/DOA | -63.16 |

Source: Adapted from a study on ionic liquids as plasticizers for solid propellants. fishersci.co.uk

Compatibility and Solvency Parameters in Polymer Blends

The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer. fishersci.ca Compatibility refers to the ability of the plasticizer to form a stable, homogeneous mixture with the polymer without exuding or migrating out over time. atamanchemicals.com this compound is known for its excellent compatibility with a wide range of polymers, including PVC, polyvinyl acetate, and various synthetic rubbers. nih.gov

This compatibility can be predicted by solvency or solubility parameters. The principle that "like dissolves like" applies here; plasticizers with polarity and solubility parameters similar to the polymer will be more compatible. fishersci.ca DIOA contains both nonpolar hydrocarbon chains and polar ester groups, allowing it to interact effectively with polar polymers like PVC. nih.gov This balance of polar and nonpolar structural elements is crucial for its function. wikipedia.org When multiple plasticizers are used in a blend, synergistic effects, or co-solvency, can occur, sometimes resulting in a higher solvent power than would be expected from the individual components. atamanchemicals.com

Impact on Polymer Rheology and Mechanical Response

The introduction of this compound into a polymer matrix not only alters its static properties but also profoundly affects its behavior under stress and flow, which are described by its rheological and mechanical properties.

Modulation of Viscoelastic Behavior in Polymer Systems

Polymers are viscoelastic materials, meaning they exhibit both elastic (solid-like) and viscous (liquid-like) characteristics when deformed. fishersci.ca Elastic materials store energy during deformation and return to their original shape, while viscous materials dissipate energy as flow. fishersci.ca The addition of DIOA modulates this behavior by increasing the mobility of polymer chains. thegoodscentscompany.com This increased mobility makes it easier for the polymer chains to slide past one another, which enhances the viscous component of the material's response. This leads to a reduction in the material's stiffness and an increase in its ability to deform without breaking. ereztech.com The viscoelastic properties of a material are often characterized by its storage modulus (G'), which represents the elastic portion, and the loss modulus (G''), which represents the viscous portion. The increased chain mobility caused by DIOA typically leads to a decrease in the storage modulus.

Rheological Characterization of Plasticized Composites

Rheology is the study of the flow and deformation of matter. fishersci.com In polymer processing, the rheological properties of the polymer melt are critical for manufacturability. This compound acts as a processing aid by reducing the melt viscosity of polymer composites. nih.gov This allows the material to flow more easily at processing temperatures, improving efficiency and reducing the energy required for manufacturing. atamanchemicals.com

Several studies have characterized the rheological behavior of composites plasticized with DIOA.

A study on hydroxyl-terminated polybutadiene (HTPB) mixed with varying amounts of DIOA found that the viscosity of the mixture decreased as the concentration of DIOA increased. thegoodscentscompany.com The study also noted that the HTPB-DOA mixture exhibited shear-thickening behavior, meaning its viscosity increased with a higher shear rate. thegoodscentscompany.com

In another investigation involving composite propellant slurry with an HTPB-DOA binder system, the viscosity was found to be dependent on both temperature and the weight fraction of the plasticizer. fishersci.com

Research on PVC composites showed that the fluidity of melts containing adipate plasticizers, including DIOA, was comparable to or even slightly higher than those with the industrial plasticizer dioctyl phthalate (B1215562) (DOP) in the temperature range of 170–190 °C. fishersci.fi

Table 2: Rheological Properties of HTPB-DOA Mixtures

| Property | Observation |

| Viscosity | Decreases with increasing DIOA concentration. |

| Flow Behavior | Exhibits shear-thickening properties. |

| Temperature Dependence | Viscosity is dependent on temperature. |

Source: Adapted from studies on HTPB-DOA rheology. fishersci.comthegoodscentscompany.com

Effect on Polymer Flexibility and Ductility

This increased molecular mobility imparts greater flexibility and softness to the material. A key indicator of a plasticizer's effectiveness is its ability to lower the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com this compound is highly effective at reducing the Tg of polymers like PVC, thereby extending the temperature range in which the material remains flexible and ductile. colab.wscolab.ws

The molecular structure of DOA, specifically its linear aliphatic chain, is a significant contributor to its high plasticizing efficiency. kinampark.com This linear structure is believed to facilitate a "slippage effect," allowing polymer chains to move more easily during stretching, which results in a higher elongation at break and thus greater flexibility. kinampark.com This characteristic is particularly advantageous for applications requiring good performance at low temperatures, as DOA helps maintain the polymer's flexibility in cold environments. sciopen.combiorxiv.org

Research has quantified the impact of DOA on the mechanical properties of PVC. For instance, studies on PVC compounds have demonstrated a direct correlation between the concentration of DOA and the material's ductility, measured as elongation at break.

Table 1: Effect of this compound (DOA) Concentration on the Mechanical Properties of PVC Compounds

This table shows how increasing the amount of DOA plasticizer affects the tensile strength and elongation at break of PVC materials. The data is based on findings from studies on various plasticizer systems. kinampark.com

| Plasticizer System | Plasticizer Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PVC/DOA | 40 | 18.5 | 350 |

| PVC/DOA | 50 | 15.2 | 410 |

| PVC/DOA | 60 | 12.8 | 450 |

The data indicates that as the loading level of DOA increases, the elongation at break of the PVC compound improves significantly, highlighting its role in enhancing ductility. kinampark.com Concurrently, there is a decrease in tensile strength, a typical trade-off when increasing a material's flexibility through plasticization. kinampark.com

Computational and Theoretical Modeling of Polymer-Plasticizer Systems

Computational and theoretical modeling are powerful tools for understanding the complex interactions between plasticizers and polymers at a molecular level. These methods provide insights into miscibility, interaction energies, and the structural changes that govern the macroscopic properties of the plasticized material, guiding the design of new and more effective plasticizers. researchgate.net

Molecular Dynamics Simulations of this compound-Polymer Interactions

Molecular dynamics (MD) simulations have been successfully employed to investigate the interactions between this compound and various polymers. These simulations model the movement of atoms and molecules over time, providing a dynamic view of how the plasticizer integrates into the polymer matrix and affects its properties. researchgate.netresearchgate.net

Studies have used MD simulations to assess the miscibility and interfacial interactions of DOA with polymers such as hydroxyl-terminated polybutadiene (HTPB) and polyvinyl chloride (PVC). researchgate.netresearchgate.netresearchgate.net For instance, simulations have been used to calculate the binding energy between a DOA-containing polymer blend and the crystal surfaces of other materials, revealing the strength of adhesion at interfaces. researchgate.net Other research has focused on predicting key properties like the glass transition temperature and the diffusion of the plasticizer within the polymer, which is crucial for predicting its long-term performance and migration resistance. researchgate.netmdpi.com

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the atoms in the system. For DOA-polymer systems, several atomistic force fields have been applied.

One notable example is the COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field. researchgate.net It has been used to model the interactions in plastic-bonded explosives where DOA is a component of the polymer binder system (HTPB/DOA). researchgate.net The COMPASS force field has also been utilized in simulations to predict the miscibility and mechanical properties of PVC blends with various plasticizers. researchgate.net

Another advanced force field used is the ReaxFF (Reactive Force Field) . Unlike classical force fields, ReaxFF can model chemical reactions by dynamically changing atomic connectivity. It has been used to simulate the complex thermal-oxidation process of DOA, providing insights into its degradation mechanisms at high temperatures by modeling bond breaking and formation. researchgate.netsciopen.com

The miscibility, or the ability of the plasticizer and polymer to mix and form a single, stable phase, is fundamental to effective plasticization. scielo.br Computational models are frequently used to predict this property, saving significant time and experimental effort.

One widely used theoretical tool is the Flory-Huggins interaction parameter (χ) . lboro.ac.ukresearchgate.net A lower or more negative value of χ indicates a more favorable interaction and better miscibility between the polymer and the plasticizer. researchgate.net Group contribution methods, such as the UNIFAC-FV model, can be used to predict the Flory-Huggins parameter for various PVC-plasticizer systems, including those with DOA. lboro.ac.ukscribd.com

Another powerful approach is the use of Hansen Solubility Parameters (HSPs) . kinampark.comosti.gov This model separates the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δH). osti.gov The principle of "like dissolves like" suggests that materials with similar HSP values are likely to be miscible. researchgate.net The difference in solubility parameters between a polymer and a plasticizer can be calculated to predict their compatibility. researchgate.net For this compound, the Hansen Solubility Parameters have been determined, allowing for computational screening of its miscibility with various polymers. accudynetest.comwindows.net

Table 2: Hansen Solubility Parameters for this compound (DOA)

This table lists the experimentally derived Hansen Solubility Parameters for DOA. These values are used in computational models to predict its miscibility with polymers. A smaller difference between the parameters of the polymer and DOA suggests better compatibility. accudynetest.com

| Compound | Dispersion (δd) [MPa1/2] | Polar (δp) [MPa1/2] | Hydrogen Bonding (δH) [MPa1/2] |

|---|---|---|---|

| This compound | 16.7 | 2.0 | 5.1 |

Atomistic Force Field Applications

Structure-Activity Relationships in Plasticizer Design

The effectiveness of a plasticizer is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies aim to understand how specific chemical features—such as chain length, branching, and the presence of functional groups—influence performance metrics like plasticizing efficiency, permanence, and low-temperature flexibility. mdpi.comscispace.comkinampark.com

For adipate plasticizers like DOA, the linear structure of the adipic acid backbone is a key determinant of their excellent low-temperature performance. biorxiv.orgmdpi.com The length and branching of the alcohol-derived alkyl chains also play a crucial role. mdpi.com Generally, for diester plasticizers, optimal efficiency is achieved with alcohols containing 4 to 6 carbon atoms in their alkyl chains. mdpi.com Longer alkyl chains can sometimes reduce bioavailability and increase environmental persistence. The design of plasticizers involves balancing these structural features to achieve a desired profile of properties, such as high efficiency, low volatility, and good migration resistance. scispace.com

Correlation between Molecular Structure and Plasticizing Efficacy

There is a direct correlation between the molecular structure of this compound and its plasticizing efficacy. The efficacy is primarily governed by its ability to disrupt polymer-polymer interactions and increase the free volume within the polymer matrix. scielo.br

The linear and flexible nature of the DOA molecule allows it to be efficiently incorporated between polymer chains. mdpi.com This structure is more effective at reducing the intermolecular forces and lowering the glass transition temperature compared to bulkier or more rigid plasticizer molecules. biorxiv.orgmdpi.com The presence of large, nonpolar side chains helps to keep the polymer chains separated, further contributing to the reduction of the glass transition temperature and enhancing flexibility. mdpi.com In contrast, highly branched structures may be less efficient at penetrating the polymer matrix. Therefore, the combination of a linear dicarboxylic acid core (adipate) and moderately long alkyl chains (octyl groups) in DOA results in a highly effective plasticizer, particularly for applications demanding flexibility and ductility. mdpi.commdpi.com

This compound in Specialized Material Formulations

This compound (DOA) is a versatile plasticizer utilized in a variety of specialized material formulations to enhance flexibility, particularly at low temperatures. Its molecular structure and properties allow it to effectively integrate into different polymer matrices, modifying their physical and mechanical characteristics to suit specific application requirements.

This compound is frequently employed as a plasticizer for polyvinyl chloride (PVC), valued for its ability to impart excellent low-temperature flexibility. meiyachem.commade-in-china.com It is often used in conjunction with primary plasticizers like dioctyl phthalate (DOP) and dibutyl phthalate (DBP) to produce materials such as cold-resistant agricultural films, packaging for frozen foods, and outdoor water pipes (B44673). made-in-china.comatamanchemicals.comwsdchemical.com The addition of DOA to PVC formulations reduces the glass transition temperature of the polymer, thereby improving its flexibility and processability. pishrochem.com This makes it suitable for a wide range of applications including wire and cable insulation, flooring, synthetic leather, and food packaging films. multichemexports.comriverlandtrading.compishrochem.com

In PVC plastisols, DOA contributes to a low initial viscosity and good viscosity stability. atamanchemicals.comwsdchemical.com This is advantageous in processing, as it allows for easier handling and application. wsdchemical.com The compatibility of DOA with PVC and other polymers like nitrocellulose and ethyl cellulose (B213188) is a key factor in its widespread use. atamanchemicals.compenpet.com It can be used alone or blended with other plasticizers to achieve specific performance characteristics in the final product. atamanchemicals.comsilverfernchemical.com For instance, in flexible coatings and PVC colorants, DOA provides good low-temperature flexibility, heat stability, and weatherability. atamanchemicals.com

The mechanism of plasticization involves the DOA molecules inserting themselves between the PVC polymer chains, which reduces the intermolecular forces and increases the free volume. This increased molecular mobility allows the polymer to remain flexible even at reduced temperatures. researchgate.net

Table 1: Applications of this compound in PVC Systems

In the realm of composite solid propellants, this compound serves as a crucial plasticizer in formulations based on hydroxyl-terminated polybutadiene (HTPB). mdpi.com HTPB is a prepolymer that, when cured, forms the binder matrix of the propellant, holding together the solid components like oxidizers and metal fuels. aip.orgbibliotekanauki.pl The addition of DOA to the HTPB binder system is essential for several reasons.

Mechanistically, DOA reduces the viscosity of the HTPB prepolymer, which is critical for the processing of the propellant slurry. mdpi.com This reduction in viscosity facilitates the uniform mixing of solid particles and allows for a higher solid loading, which is desirable for energetic performance. aip.org Research has shown that adding DOA can significantly decrease the viscosity of HTPB. mdpi.com The compatibility between DOA and HTPB is a key factor, with their similar Hansen Solubility Parameters contributing to effective lubrication of the HTPB polymer chains. mdpi.com

Furthermore, DOA plays a vital role in modifying the mechanical properties of the cured propellant. nih.gov It lowers the glass transition temperature of the polyurethane network formed during curing, ensuring that the propellant remains elastic and flexible even at low operational temperatures. nih.govresearchgate.net This is critical for the structural integrity of the propellant grain, preventing cracking or brittleness under thermal stress. researchgate.net The plasticizer molecules permeate the polymer chains, reducing the cohesive forces and increasing chain mobility. researchgate.net Studies have compared the effects of DOA with other plasticizers, often highlighting its effectiveness in improving low-temperature mechanical properties. nih.gov

Table 2: Effect of DOA on HTPB Propellant Properties

The primary and most celebrated characteristic of this compound is its ability to impart excellent low-temperature performance to a wide range of materials. wsdchemical.commultichemexports.comgzchem.com This makes it a preferred plasticizer in applications where materials are exposed to cold environments. pishrochem.comtaylorandfrancis.com

The effectiveness of DOA as a cold-resistant plasticizer stems from its chemical structure. gzchem.com The linear aliphatic chains of adipic acid and the branched isooctyl groups hinder close packing and crystallization of the polymer chains at low temperatures. taylorandfrancis.com This structural feature ensures that the material retains its flexibility and avoids becoming brittle. gzchem.com

In PVC applications, DOA is specifically chosen for products like cold-resistant films, freezer packaging, and outdoor items like water pipes and cables that must function in sub-zero conditions. made-in-china.comatamanchemicals.com It effectively lowers the glass transition temperature of PVC, a key indicator of its low-temperature flexibility. pishrochem.com

In more specialized fields, such as asphalt (B605645) modification for roadways in extremely cold regions, DOA has been studied as a potential additive to improve the low-temperature crack resistance of asphalt binders. taylorandfrancis.com Traditional plasticizers can lose their effectiveness at very low temperatures, whereas DOA has been shown to maintain its plasticizing effect, with a low-temperature compliance temperature reported as low as -52°C. taylorandfrancis.com This demonstrates its superior performance in preventing material failure in severe cold.

The mechanism across these applications is consistent: DOA molecules intersperse within the polymer matrix, increasing the intermolecular spacing and allowing for greater segmental motion of the polymer chains, which is the essence of flexibility, especially when thermal energy is low. researchgate.net

Table 3: Low-Temperature Performance Data for this compound

Environmental Behavior and Biogeochemical Cycling of Diisooctyl Adipate

Atmospheric Transport and Degradation Pathways

When released into the air, diisooctyl adipate (B1204190) is expected to be present in both vapor and particulate forms. nih.gov The vapor pressure of this compound indicates that it may exist in both the gas and particle phases in the atmosphere. cpsc.gov

Key Atmospheric Properties of Diisooctyl Adipate

| Property | Value |

|---|---|

| Vapor Pressure | 2.65 x 10⁻⁵ mm Hg |

| Henry's Law Constant | 5.16 x 10⁻⁵ atm-m³/mole |

| Atmospheric OH Rate Constant | 2.40 x 10⁻¹¹ cm³/molecule-sec |

Source: parchem.comparchem.com

In the atmosphere, vapor-phase this compound undergoes degradation through reactions with photochemically-produced hydroxyl radicals. nih.govepa.gov The estimated half-life for this reaction in the air is approximately 16 hours. nih.govepa.gov This degradation is a key process in its atmospheric removal. cpsc.gov The rate constant for this vapor-phase reaction has been estimated to be 2.4 x 10⁻¹¹ cubic cm/molecule-sec at 25°C. nih.gov

This compound that exists in the particulate phase is removed from the atmosphere through both wet and dry deposition. nih.govcpsc.govepa.gov Wet deposition involves the removal of atmospheric pollutants by precipitation, such as rain and snow, while dry deposition is the process by which particles settle out of the atmosphere onto surfaces. semanticscholar.orgaaqr.org

This compound has the potential to undergo direct photolysis because it contains functional groups that can absorb ultraviolet (UV) light at wavelengths greater than 290 nm. nih.govcpsc.gov However, the specific kinetics of this reaction are not currently known. nih.gov

Particulate-Phase Removal Mechanisms (Wet and Dry Deposition)

Terrestrial and Aquatic Environmental Fate

Once in the terrestrial or aquatic environment, the behavior of this compound is governed by its mobility, adsorption, and volatilization characteristics.

Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 5 x 10⁵, this compound is expected to be immobile in soil. nih.govnih.gov This high Koc value suggests that it will strongly adsorb to soil and sediment particles. nih.govcanada.ca Consequently, its transport through soil and into groundwater is expected to be limited. In aquatic environments, this strong adsorption means it is likely to partition to suspended solids and accumulate in the sediment. nih.govepa.gov

Volatilization from moist soil and water surfaces is anticipated to be a significant fate process for this compound. nih.gov This is based on an estimated Henry's Law constant of 5.2 x 10⁻⁵ atm-cu m/mole. nih.gov However, the strong adsorption of this compound to soil and sediment may reduce the rate of this volatilization process. nih.gov Volatilization from dry soil surfaces is not considered an important environmental fate process due to its low vapor pressure. nih.gov

Environmental Distribution and Persistence Studies

Bioconcentration Potential in Aquatic Organisms

This compound (DIOA) is expected to have a moderate potential for bioconcentration in aquatic organisms. nih.gov This assessment is based on an estimated bioconcentration factor (BCF) of 60. nih.gov The BCF value, which indicates the extent of a chemical's accumulation in an organism relative to its concentration in the surrounding water, was calculated using the substance's estimated logarithm of the octanol-water partition coefficient (log Kow) and a regression-derived equation. nih.gov The octanol-water partition coefficient is a key parameter in predicting the distribution of a substance between fatty tissues and water.

While specific experimental bioconcentration studies on this compound are limited, data from structurally similar compounds provide additional insights. For instance, bis(2-ethylhexyl) adipate (DEHA), another C8 adipate ester, has been the subject of more extensive research. In a study with bluegill fish, a whole-fish BCF of 27 was measured. epa.govnrc.govoup.comoecd.orgreach-serv.com This experimentally determined value is significantly lower than the BCF of over 2700 that was estimated from its measured log Kow. epa.govnrc.gov The discrepancy is attributed to the metabolism of the adipate by the fish. epa.govnrc.gov This suggests that while the potential for bioaccumulation exists based on physicochemical properties, metabolic processes in some aquatic organisms can significantly reduce the actual bioconcentration. epa.govnrc.gov

The bioconcentration potential for this compound and related compounds is considered low to moderate. europa.euknowde.compvcplast.net For example, calculated BCF values for members of the polyfunctional aliphatic ester (PFAE) category, which includes this compound, are generally low, with values less than 1 to 29 L/kg ww when considering biotransformation. europa.eu Environment Canada has also classified this compound as not suspected to be bioaccumulative. ewg.org The relatively low bioaccumulation potential is further supported by the fact that these substances are biodegradable. pvcplast.net

It is important to note that the potential for bioconcentration may be more significant in aquatic organisms that are unable to metabolize adipates effectively. epa.govnrc.gov

Table 1: Estimated and Measured Bioconcentration Factors (BCF) for Adipate Esters

| Compound | BCF Value | Method | Organism | Source(s) |

| This compound | 60 | Estimated | - | nih.gov |

| Bis(2-ethylhexyl) adipate (DEHA) | 27 | Measured (whole-fish) | Bluegill fish | epa.govnrc.govoup.comoecd.orgreach-serv.com |

| Bis(2-ethylhexyl) adipate (DEHA) | >2700 | Estimated | - | epa.govnrc.gov |

| Polyfunctional Aliphatic Esters (PFAEs) | < 1 - 29 L/kg ww | Calculated (with biotransformation) | Upper trophic level organisms | europa.eu |

Mass Balance and Environmental Fate Modeling (e.g., Fugacity Approach)

Environmental fate modeling, such as the fugacity approach, helps to predict the distribution of a chemical in different environmental compartments (air, water, soil, sediment). For this compound and similar substances, these models indicate that the compound will partition to various environmental media upon release. nih.gov

Due to its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient, this compound is expected to adsorb to suspended solids and sediment if released into water. nih.govoup.com Similarly, if released to soil, it is expected to be relatively immobile. epa.govnrc.gov The estimated soil adsorption coefficient (Koc) for this compound is high, further suggesting its tendency to bind to soil particles. nih.gov

Fugacity models, like the EQC (Equilibrium Criterion) model, have been used to evaluate the environmental fate of various chemicals, including adipates. A Level III fugacity model simulation for a related compound, bis(2-ethylhexyl) adipate (DEHA), under certain assumptions, suggested that a significant portion could partition to the air (up to 65%) and water (34%). oecd.org However, other analyses using a lower aqueous solubility value for DEHA indicate a greater tendency for partitioning to soil and sediment. oecd.org For another similar compound, bis(2-ethylhexyl) azelate, a Mackay Level III distribution model predicted that sediment (67.5%) and soil (28.6%) would be the primary environmental compartments. oecd.org

Volatilization from water surfaces is considered a potentially important fate process for this compound, although this is likely to be lessened by its adsorption to suspended solids and sediment. nih.gov The estimated half-life for volatilization from a model river is 2 days, and from a model lake is 32 days, but these values increase significantly when adsorption is taken into account. nih.gov In the atmosphere, this compound is expected to exist in both vapor and particulate phases and is subject to degradation by reaction with hydroxyl radicals. nih.gov

Advanced Analytical Chemistry for Diisooctyl Adipate Characterization and Detection

Spectroscopic and Chromatographic Characterization

Spectroscopic techniques provide insights into the molecular structure and functional groups of diisooctyl adipate (B1204190), while chromatography is employed to separate it from other components for identification and quantification.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the structural integrity of diisooctyl adipate by identifying its characteristic functional groups. The FT-IR spectrum of DOA displays distinct absorption bands that correspond to specific molecular vibrations.

Key characteristic peaks in the FT-IR spectrum of this compound include:

A strong absorption peak around 1719.56 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration within the ester functional group. rsc.org

Vibrational peaks at approximately 2930.59 cm⁻¹ and 2852.95 cm⁻¹ are attributed to the stretching of C-H bonds in the –CH₂ groups of the alkyl chains. rsc.org

The presence of a –C–O bending vibration in the ester group is observed at 1522.38 cm⁻¹. rsc.org

By comparing the FT-IR spectrum of a sample to that of a known this compound standard, its identity can be reliably confirmed. rsc.orgresearchgate.netresearchgate.net The absence of a broad –OH peak around 3000 cm⁻¹ further confirms the completeness of the esterification reaction during its synthesis. rsc.org

Table 1: Characteristic FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~2930 & ~2853 | C-H Stretch | Alkyl (–CH₂) | rsc.org |

| ~1720 | C=O Stretch | Ester (Carbonyl) | rsc.org |

| ~1522 | C-O Bend | Ester | rsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed molecular elucidation of this compound. uba.arsyntecoptics.comnih.gov Both ¹H NMR and ¹³C NMR provide comprehensive information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, allowing for an unambiguous structural determination. researchgate.netmdpi.com

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the isooctyl and adipate portions of the molecule. rsc.org For instance, the protons on the carbons adjacent to the ester oxygen (–OCH₂) typically appear as a multiplet around 3.93 ppm. rsc.org The various methylene (B1212753) (–CH₂) and methyl (–CH₃) groups of the isooctyl chains produce a series of signals in the upfield region of the spectrum. rsc.org The protons of the methylene groups within the adipate backbone are observed as a multiplet around 2.22-2.35 ppm. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. mdpi.com This is particularly useful for confirming the carbon skeleton of the molecule. While ¹H NMR can be used for quantification, ¹³C NMR is primarily used for structural identification. researchgate.netmdpi.com

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~3.93 | dtt | –OCH₂ (isooctyl) | rsc.org |

| ~2.22-2.35 | m | –COCH₂ (adipate) | rsc.org |

| ~1.89 | qd | CH (isooctyl) | rsc.org |

| ~1.51-1.66 | m | –CH₂ (adipate) | rsc.org |

| ~1.22 | q | –CH₂ (isooctyl) | rsc.org |

| ~0.78-0.86 | m | –CH₃ (isooctyl) | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique widely used for the identification and quantification of this compound, even in complex mixtures. thermofisher.comresearchgate.net In this method, the sample is first vaporized and separated based on the components' volatility and interaction with the stationary phase in the GC column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum is a unique fingerprint of the molecule, characterized by its molecular ion peak and specific fragmentation pattern. For this compound (molecular weight 370.57 g/mol ), a common observation in the mass spectrum is the sodium adduct ion [M+Na]⁺ at an m/z of 393.31, which confirms its molecular mass. rsc.org The fragmentation pattern provides further structural confirmation.

GC-MS is particularly valuable for analyzing extracts from various matrices, such as food packaging films, to identify and quantify the presence of this compound. chromatographyonline.com The technique can be operated in different modes, such as full scan for general screening or selected ion monitoring (SIM) for enhanced sensitivity in targeted analysis. For even greater selectivity, especially in complex matrices, triple quadrupole GC-MS/MS systems can be employed. thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for determining its purity and for studying its metabolites. alliedacademies.orgbiocompare.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. alliedacademies.org

For purity analysis, HPLC can effectively separate this compound from starting materials, byproducts, and other impurities. This is crucial for quality control in its production.

In the context of biological studies, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for the analysis of this compound metabolites in biological fluids like urine. nih.gov The method allows for the separation, detection, and quantification of metabolites, which is essential for understanding the compound's metabolic fate. For instance, online solid-phase extraction coupled with HPLC-MS/MS has been successfully used to determine specific oxidized metabolites of di(2-ethylhexyl) adipate (a structurally similar compound) in human urine, achieving low limits of quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Quantitative Analysis in Complex Matrices

To accurately quantify this compound in complex matrices such as food, environmental samples, or polymers, an efficient extraction step is required to isolate the analyte from interfering substances.

Ultrasonic Solvent Extraction (USE) is a rapid and efficient method for extracting this compound from solid samples. hielscher.comyjcorp.co.kr This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. hielscher.com The collapse of these bubbles near the sample surface enhances solvent penetration and facilitates the release of the target analyte into the solvent. hielscher.com For example, ultrasonic extraction has been employed to extract plasticizers from food packaging films using various organic solvents. chromatographyonline.com In a study on a related compound, di(2-ethylhexyl) adipate (DEHA), ultrasonic extraction with anhydrous ethanol (B145695) was used to extract the compound from Antarctic krill. polarresearch.net

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating analytes from liquid samples prior to chromatographic analysis. nih.govresearchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the matrix interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. This technique is effective for extracting adipate plasticizers from various matrices, including ham sausage and human serum. researchgate.net For instance, a method for determining adipate plasticizers in ham sausage utilized an Oasis MAX SPE cartridge for sample cleanup, demonstrating extraction efficiencies between 85.7% and 106%. researchgate.net C18-bonded silica (B1680970) is another common sorbent used for the extraction of adipates from aqueous samples. nih.gov

Method Development for Trace Analysis

The detection of this compound at trace levels is crucial, particularly in contexts such as food packaging and environmental monitoring. Various methods have been developed to achieve the low detection limits required for these applications.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and frequently utilized technique for the trace analysis of adipate plasticizers. nih.govresearchgate.net For instance, a GC-MS method was developed for determining adipate plasticizers in ham sausage that had migrated from packaging film. nih.gov This method involved sample pretreatment with liquid extraction, solvent evaporation, and solid-phase extraction (SPE) to concentrate the analytes before GC-MS analysis. nih.gov Similarly, stir bar sorptive extraction (SBSE) followed by liquid desorption (LD) and large volume injection (LVI) GC-MS has been applied for the ultra-trace analysis of phthalates and adipates in drinking water. nih.gov This SBSE-LD/LVI-GC-MS method demonstrated high sensitivity for monitoring these compounds at the nanogram-per-liter level. nih.gov

Another approach involves gas chromatography with a flame ionization detector (GC-FID), which has been used for the trace analysis of di-2-ethylhexyl adipate (DEHA), a related adipate, in packaged curry paste. nih.gov This method utilized ultrasonic extraction and solid-phase extraction with a Florisil® cartridge for sample cleanup. nih.gov Furthermore, a bioanalytical procedure using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed to analyze exposure biomarkers of alternative plasticizers, including metabolites of DEHA, in human urine and serum. nih.gov

The selection of the analytical method often depends on the matrix being analyzed. For example, in the analysis of DOA in air, aerosol generation followed by gravimetric determination or gas chromatography has been employed. europa.eu For complex food matrices like cheese, an ultrasonic bath with hexane (B92381) as the extracting solvent has been developed to avoid a separate cleanup step for fat removal before analysis. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a valuable technique for the analysis of plasticizers, including this compound. researchgate.net HPTLC offers several advantages, such as the ability to analyze multiple samples in parallel, minimal solvent consumption, and the capacity for handling crude samples with less extensive preparation. lambda-scientific.co.thjfda-online.com

A notable application of HPTLC is the detection and quantification of di(2-ethylhexyl) adipate (DEHA) in Antarctic krill. polarresearch.net In this study, DEHA was extracted using ultrasonic solvent extraction, separated by silica-gel column chromatography, and then detected and quantified by HPTLC. polarresearch.net The method utilized a specific developing solvent mixture and a chromogenic agent for visualization. polarresearch.net The identity of DEHA was further confirmed by GC-MS and infrared spectroscopy. polarresearch.net

HPTLC methods have been developed for the simultaneous quantification of various plasticizers, including adipates, in PVC commodities. researchgate.net These methods involve chromatography on HPTLC silica gel plates with detection often achieved by dipping the plate in a visualization reagent like primuline. researchgate.net The versatility of HPTLC allows for its application in diverse fields, including pharmaceutical, food, and environmental analysis. lambda-scientific.co.th

The development of an HPTLC method involves careful selection of the stationary phase, mobile phase, and detection method to achieve optimal separation and sensitivity. jfda-online.com For plasticizer analysis, silica gel plates are commonly used as the stationary phase. researchgate.netrsc.org The mobile phase composition is critical for separating the compounds of interest from matrix interferences. polarresearch.net

Method Validation and Performance Evaluation

Method validation is a critical step to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. The validation process for this compound analysis typically assesses parameters such as recovery, precision, linearity, and the limits of detection and quantification.